molecular formula C16H19NO4 B6328154 Benzyl 4-(2-methoxy-2-oxoethylidene) piperidine-1-carboxylate CAS No. 40112-93-4

Benzyl 4-(2-methoxy-2-oxoethylidene) piperidine-1-carboxylate

Cat. No. B6328154
CAS RN: 40112-93-4
M. Wt: 289.33 g/mol
InChI Key: JHEUNVXKCKSWBI-UHFFFAOYSA-N
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Description

“Benzyl 4-(2-methoxy-2-oxoethylidene) piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H19NO4 . It is used for research purposes and is stored in a dry environment at 2-8°C .


Chemical Reactions Analysis

The chemical reactions involving “Benzyl 4-(2-methoxy-2-oxoethylidene) piperidine-1-carboxylate” are not explicitly mentioned in the search results. Therefore, a detailed analysis of its chemical reactions is not possible based on the available information .

Safety and Hazards

“Benzyl 4-(2-methoxy-2-oxoethylidene) piperidine-1-carboxylate” is classified with the signal word “Warning”. The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for the use and study of “Benzyl 4-(2-methoxy-2-oxoethylidene) piperidine-1-carboxylate” are not specified in the search results. As with any chemical compound, future research will likely focus on exploring its potential applications, understanding its properties more fully, and ensuring its safe and effective use .

properties

IUPAC Name

benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEUNVXKCKSWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724392
Record name Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

CAS RN

40112-93-4
Record name Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl (triphenylphosphoranylidene)acetate (10.0 g, 30.0 mmol) was added to a solution of benzyl 4-oxopiperidine-1-carboxylate (5.0 g, 21.4 mmol) in benzene (100 mL) at 0° C. After 1 h, the reaction mixture was heated to 75° C. After 48 h, the mixture was concentrated and ether was added. The precipitated solid was filtered off and the filtrate was concentrated. Purification by silica gel chromatography [80% hexanes/ethyl acetate→40% hexanes/ethyl acetate)] gave the title compound (5.25 g). MS 290.1 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of N-benzyloxycarbonyl-4-piperidinone (5.0 g, 21.4 mol) and methyl (triphenylphosphoranylidene)acetate (10.0 g, 30.0 mmol) in benzene (100 mL) was heated at 75° C. for 48 h. The reaction was concentrated, diluted with ether, the precipitate filtered off, and the rinsate concentrated. The crude product was purified by silica gel chromatography, eluting with a gradient of 20 to 60% ethyl acetate:hexanes to give the title compound (5.25 g). MS: m/z=290.1 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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